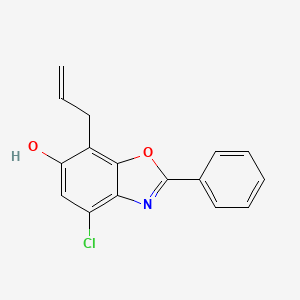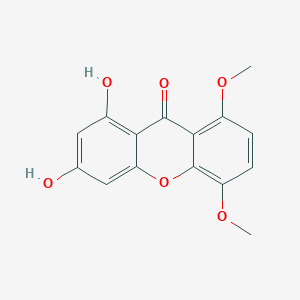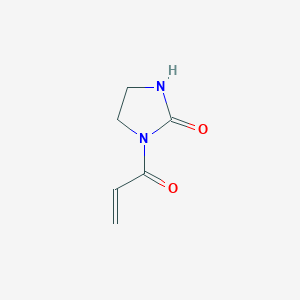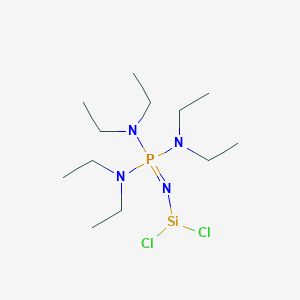
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzoxazole core with various substituents, including a chloro group, a phenyl group, and a prop-2-en-1-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by chlorination and alkylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazoles.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular pathways involved can vary based on the compound’s structure and the context of its use.
類似化合物との比較
Similar Compounds
2-Phenylbenzoxazole: Lacks the chloro and prop-2-en-1-yl substituents.
4-Chloro-2-phenylbenzoxazole: Similar structure but without the prop-2-en-1-yl group.
7-(Prop-2-en-1-yl)-2-phenylbenzoxazole: Lacks the chloro substituent.
Uniqueness
4-Chloro-2-phenyl-7-(prop-2-en-1-yl)-1,3-benzoxazol-6-ol is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
114990-87-3 |
|---|---|
分子式 |
C16H12ClNO2 |
分子量 |
285.72 g/mol |
IUPAC名 |
4-chloro-2-phenyl-7-prop-2-enyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C16H12ClNO2/c1-2-6-11-13(19)9-12(17)14-15(11)20-16(18-14)10-7-4-3-5-8-10/h2-5,7-9,19H,1,6H2 |
InChIキー |
KFVXFZBACYWQDS-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C2C(=C(C=C1O)Cl)N=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)


![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)


![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)

